molecular formula C16H15Cl2NO B587618 N-Desmethyl Asenapine-d4 Hydrochloride CAS No. 1246820-54-1

N-Desmethyl Asenapine-d4 Hydrochloride

Cat. No.: B587618
CAS No.: 1246820-54-1
M. Wt: 312.226
InChI Key: ONMMHDIXIDXKTN-NKWLCYSASA-N
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Description

N-Desmethyl Asenapine-d4 Hydrochloride is a deuterium-labeled derivative of N-Desmethyl Asenapine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C16H11D4Cl2NO and a molecular weight of 312.23 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Asenapine-d4 Hydrochloride involves the deuteration of N-Desmethyl Asenapine Hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The compound is then purified using chromatographic techniques to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Asenapine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs .

Scientific Research Applications

N-Desmethyl Asenapine-d4 Hydrochloride is widely used in scientific research for:

Mechanism of Action

The mechanism of action of N-Desmethyl Asenapine-d4 Hydrochloride involves its interaction with various molecular targets. As a deuterium-labeled compound, it is used to trace the metabolic pathways of N-Desmethyl Asenapine. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic profiles of the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Asenapine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research .

Biological Activity

N-Desmethyl asenapine-d4 hydrochloride (DMA-d4) is a deuterated form of N-desmethyl asenapine, a metabolite of the atypical antipsychotic asenapine. This compound is of particular interest due to its pharmacological properties and its role in understanding the metabolic pathways of asenapine. The following sections detail the biological activity of DMA-d4, including its receptor interactions, pharmacokinetics, and relevant case studies.

1. Pharmacological Profile

N-desmethyl asenapine (DMA) exhibits significant affinity for various neurotransmitter receptors, which is crucial for its biological activity. The following table summarizes the receptor binding affinities of DMA:

Receptor Type Receptor Ki Value (nM)
Serotonin Receptors 5-HT1A2.5
5-HT2A0.06
5-HT2C0.03
5-HT70.13
Dopamine Receptors D21.3
D30.42
D41.1
Adrenergic Receptors α2A7.3
α2B8.3
Histamine Receptors H18.4

DMA-d4's binding affinities indicate that it acts primarily as an antagonist at serotonin and dopamine receptors, which are implicated in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .

2. Metabolism and Pharmacokinetics

DMA is primarily formed from asenapine through demethylation, mainly mediated by cytochrome P450 enzymes, particularly CYP1A2, with minor contributions from CYP3A4 and CYP2D6 . The pharmacokinetic properties of DMA-d4 are influenced by its high protein binding (approximately 95%), which affects its distribution and elimination half-life.

Key Pharmacokinetic Parameters

  • Half-life: Approximately 24 hours
  • Volume of Distribution: High, indicating extensive tissue distribution
  • Clearance Rate: Moderate, influenced by hepatic function

These parameters suggest that DMA-d4 has a prolonged action due to its metabolic stability and significant protein binding .

3. Case Studies and Research Findings

Recent studies have highlighted the importance of DMA in therapeutic monitoring and understanding drug interactions:

  • Therapeutic Drug Monitoring: A study demonstrated that measuring levels of DMA in plasma can provide insights into patient adherence to treatment with asenapine and help in adjusting dosages for optimal therapeutic effects .
  • Drug Interaction Studies: Research indicated that co-administration with CYP inhibitors significantly alters the plasma concentrations of DMA, emphasizing the need for careful monitoring in patients receiving multiple medications .

4. Safety and Efficacy

The safety profile of DMA-d4 is closely related to that of asenapine, with common side effects including sedation, weight gain, and metabolic changes . However, due to its lower plasma concentrations compared to asenapine, DMA may present a reduced risk for some adverse effects associated with higher doses of the parent compound.

Properties

IUPAC Name

(2R,6R)-9-chloro-3,3,5,5-tetradeuterio-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1/i8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMHDIXIDXKTN-NKWLCYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]2[C@H](C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C(N1)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747544
Record name (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-54-1
Record name (3aR,12bR)-5-Chloro(1,1,3,3-~2~H_4_)-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyl Asenapine-d4 Hydrochloride
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